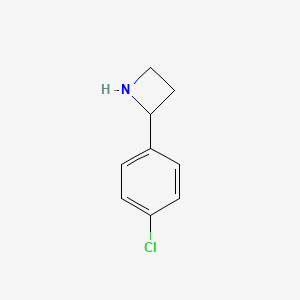

2-(4-Chlorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACHRNVIRUJODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310012 | |

| Record name | 2-(4-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566197-98-6 | |

| Record name | 2-(4-Chlorophenyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566197-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Chlorophenyl Azetidine and Its Stereoisomers

Retrosynthetic Analysis of the Azetidine (B1206935) Core and 4-Chlorophenyl Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach provides a logical framework for planning a synthetic route.

The primary strategy for the retrosynthesis of the azetidine ring involves the disconnection of one of the two carbon-nitrogen (C-N) bonds. For a 2-substituted azetidine like 2-(4-Chlorophenyl)azetidine, two main disconnections are considered:

Disconnection A (N1-C2 bond): This disconnection breaks the bond between the nitrogen atom and the carbon bearing the 4-chlorophenyl group. This pathway leads to a linear precursor, typically a 1,3-aminohalide or a 1,3-amino alcohol derivative where the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). This is a common and highly effective strategy for forming the azetidine ring via an intramolecular nucleophilic substitution.

Disconnection B (N1-C4 bond): This approach cleaves the other C-N bond, also leading to a γ-functionalized amine. This strategy is mechanistically similar to Disconnection A, involving an intramolecular cyclization, but starts from a different precursor.

A different conceptual approach is a [2+2] cycloaddition, which disconnects the ring at two bonds (N1-C2 and C3-C4). This retrosynthetic pathway points towards the reaction of an imine (derived from 4-chlorobenzaldehyde) and an alkene, a process known as the aza Paternò-Büchi reaction. rsc.orgnih.gov

Based on the retrosynthetic analysis, several key precursors and building blocks can be identified for the synthesis of this compound.

| Precursor Category | Specific Examples | Corresponding Synthetic Strategy |

| 4-Chlorophenyl Sources | 4-Chlorobenzaldehyde (B46862), 4-Chlorostyrene, 2-(4-Chlorophenyl)acetic acid | Used to introduce the substituted aryl group |

| Three-Carbon Backbones | 1,3-Propanediol derivatives, 3-Chloropropanol, Epichlorohydrin, Acrolein | Form the C2-C3-C4 framework of the azetidine ring |

| Acyclic Precursors | 3-Amino-1-(4-chlorophenyl)propan-1-ol, 1-Amino-3-halo-1-(4-chlorophenyl)propane | Direct precursors for intramolecular cyclization |

| β-Lactam Precursors | 4-(4-Chlorophenyl)azetidin-2-one | Can be reduced to the corresponding azetidine |

These building blocks can be combined in various ways to construct the target molecule through different cyclization strategies.

Cyclization-Based Approaches to Azetidine Ring Construction

The formation of the azetidine ring is often the key and most challenging step in the synthesis. Several cyclization methods have proven effective.

One of the most reliable and widely used methods for constructing the azetidine ring is through intramolecular nucleophilic substitution (an SN2 reaction). nih.gov This process typically involves a γ-amino compound where the terminal carbon is attached to a good leaving group. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the four-membered ring. nih.gov

The synthesis often starts from a β-amino alcohol, which can be prepared by reacting an epoxide with an amine. The resulting hydroxyl group is then activated by converting it into a sulfonate ester (e.g., mesylate or tosylate) or a halide. Subsequent treatment with a base promotes the cyclization.

Table 1: Examples of Azetidine Synthesis via Intramolecular Nucleophilic Substitution

| Precursor | Leaving Group | Base/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-3-chloro-1-phenylpropan-1-amine | -Cl | NaH, DMF | 1-Benzyl-2-phenylazetidine | High |

| N-Tosyl-3-iodo-1-propylamine | -I | K₂CO₃, Acetone | 1-Tosylazetidine | >90 |

This table presents generalized examples of the reaction type. Yields and conditions are representative and vary based on specific substrates and literature sources.

This method allows for good stereochemical control if the starting materials are enantiomerically pure. For the synthesis of this compound, a key intermediate would be a derivative of 3-amino-1-(4-chlorophenyl)propan-1-ol.

Transition-metal catalyzed reactions involving carbenoid intermediates offer an alternative route to azetidines. These reactions can involve either intermolecular or intramolecular pathways. A common approach is the reaction of a diazo compound with an imine, catalyzed by a rhodium or copper complex.

For instance, the reaction of ethyl diazoacetate with an imine derived from 4-chlorobenzaldehyde could potentially yield a substituted azetidine-2-carboxylate, which could then be further modified.

Another strategy involves intramolecular C-H insertion. A suitably designed diazo compound, containing the 4-chlorophenyl moiety and a remote C-H bond, can undergo cyclization upon treatment with a rhodium catalyst to form the azetidine ring. While powerful, this method requires the synthesis of often complex diazo precursors.

Azetidine rings can also be formed through rearrangement reactions, often promoted by a base. One such pathway is the ring expansion of a suitably substituted aziridine (B145994). For example, treatment of an N-alkylidene-(2,3-dihaloalkyl)amine with a reducing agent can lead to an aziridine-to-azetidine ring rearrangement. bham.ac.uk

Another potential rearrangement involves the Favorskii-type rearrangement of α-halo β-amino ketones. While this typically yields carboxylic acid derivatives, it represents a possible, though less common, route to functionalized azetidines. Highly fluorinated 2-azetines have also been shown to undergo rearrangement to form azetidine products under basic conditions. nih.gov

These rearrangement strategies often provide access to unique substitution patterns that may be difficult to achieve through more conventional cyclization methods.

Cycloaddition Strategies for this compound Synthesis

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. For the synthesis of this compound, [2+2] and [3+1] cycloadditions, as well as photoinduced methods, are particularly relevant.

[2+2] Cycloadditions (e.g., Aza-Paterno-Büchi, Imine-Alkene Cycloadditions)

The [2+2] cycloaddition of an imine and an alkene, known as the aza-Paterno-Büchi reaction, is a direct and atom-economical method for synthesizing azetidines. researchgate.net This reaction typically involves the photochemical excitation of an imine, which then reacts with an alkene to form the four-membered ring. nih.govresearchgate.net While conceptually straightforward, the reaction can be challenging due to the rapid isomerization of the excited imine, which can prevent the desired cycloaddition. researchgate.net

To overcome these challenges, strategies often employ cyclic imines or intramolecular reactions to restrict the conformational freedom of the imine. nih.gov Recent advancements have focused on visible-light-mediated aza-Paterno-Büchi reactions, which offer milder reaction conditions and broader substrate scope. chemrxiv.orgnih.gov These methods may utilize photocatalysts, such as iridium complexes, to facilitate the reaction through triplet energy transfer. chemrxiv.orgrsc.org For the synthesis of this compound, this would involve the reaction of an imine derived from 4-chlorobenzaldehyde with a suitable alkene.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another prominent method for constructing the azetidine-2-one (β-lactam) ring, which can be a precursor to 2-substituted azetidines. researchgate.netmdpi.com

Table 1: Examples of [2+2] Cycloaddition Strategies for Azetidine Synthesis

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Aza-Paterno-Büchi | Imine + Alkene | Photochemical reaction, can be promoted by visible light and photocatalysts. nih.govnih.govchemrxiv.org |

| Staudinger Synthesis | Ketene + Imine | Forms an azetidin-2-one (B1220530) (β-lactam) intermediate. researchgate.netmdpi.com |

[3+1] Annulation Reactions and Ring Expansion Strategies

[3+1] Annulation reactions provide an alternative pathway to the azetidine core. These reactions involve the combination of a three-atom component with a one-atom component to form the four-membered ring. For instance, a relay catalysis strategy has been developed for a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines, which could be adapted for the synthesis of this compound. organic-chemistry.org

Ring expansion strategies offer another indirect method for the synthesis of azetidines. This can involve the expansion of a three-membered ring, such as an aziridine, to a four-membered azetidine. nih.gov For example, the reaction of propargylic aziridines can lead to the formation of alkylidene azetidines through a gold-catalyzed 4-exo-dig cyclization. nih.gov While less direct, these methods can provide access to functionalized azetidines that may be difficult to obtain through other routes.

Photoinduced Cyclizations in Azetidine Formation

Photoinduced cyclizations are a cornerstone of azetidine synthesis, with the aza-Paterno-Büchi reaction being a prime example. nih.govresearchgate.net These reactions harness the energy of light to promote the formation of the strained four-membered ring. nih.gov The process generally involves the excitation of an imine to a singlet or triplet state, which then undergoes cycloaddition with an alkene. researchgate.net

Visible-light-mediated photocycloadditions have gained prominence due to their milder conditions and greater selectivity. nih.govchemrxiv.orgacs.org These methods often employ a photocatalyst that absorbs visible light and then transfers energy to one of the reactants, initiating the cycloaddition. chemrxiv.orgrsc.org For instance, an iridium photocatalyst can be used to sensitize an oxime, which then reacts with an alkene to form the azetidine ring. chemrxiv.orgnih.gov The use of visible light avoids the high-energy UV radiation that can lead to undesired side reactions. nih.gov

Intramolecular photoinduced cyclizations have also been successfully employed to synthesize complex, fused azetidine structures. nih.gov

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of high importance.

Asymmetric Catalysis in Azetidine Ring Construction

Asymmetric catalysis provides an efficient way to synthesize enantiomerically enriched azetidines. nih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. For example, chiral copper catalysts have been used in Henry reactions involving azetidine-derived ligands to achieve high enantioselectivity. nih.gov

In the context of [2+2] cycloadditions, chiral catalysts can be employed to induce facial selectivity in the approach of the alkene to the imine. While the development of catalytic asymmetric aza-Paterno-Büchi reactions is still an emerging field, it holds significant promise for the direct synthesis of chiral azetidines.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. This strategy has been successfully applied to the synthesis of chiral azetidines.

For instance, (S)-1-phenylethylamine has been used as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org The chiral auxiliary is first attached to the nitrogen atom, and then directs the stereoselective formation of the azetidine ring. Subsequent removal of the auxiliary provides the desired enantiomerically enriched azetidine. Chiral oxazolidinones are another class of auxiliaries that have been widely used in asymmetric synthesis and could be adapted for the stereoselective synthesis of this compound derivatives. wikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorobenzaldehyde |

| (S)-1-phenylethylamine |

Diastereoselective Approaches (e.g., from Epoxides, Aziridines)

Diastereoselective methods for the synthesis of 2-substituted azetidines often rely on the stereocontrolled cyclization of acyclic precursors. A notable approach involves the use of readily available epoxides (oxiranes) to introduce the required stereochemistry.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, which is applicable to the synthesis of this compound. semanticscholar.orgacs.orgnih.gov This method commences with the synthesis of N-substituted benzylamines bearing an oxiranylmethyl group. These key intermediates are then subjected to a superbase-induced cyclization. The reaction proceeds with high regio- and diastereoselectivity, favoring the formation of the trans-isomer of the 2,3-disubstituted azetidine. acs.org

The key step involves the treatment of the oxirane precursor with a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide, which acts as a superbase, in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). acs.org This strong base facilitates the deprotonation at the benzylic position, followed by an intramolecular nucleophilic attack on the epoxide ring, leading to the formation of the azetidine. The observed trans-diastereoselectivity is a result of the kinetically controlled reaction pathway. semanticscholar.orgacs.org Quantum chemical calculations have provided insights into the reaction mechanism, supporting the preferential formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, and explaining the observed stereochemical outcome based on Baldwin's rules for ring closure. semanticscholar.orgacs.orgnih.gov

While the synthesis from aziridines is a known strategy for azetidine formation, specific examples detailing a diastereoselective approach to this compound from an aziridine precursor are less commonly reported in the reviewed literature. However, the principles of stereospecific ring expansion of activated aziridines could theoretically be applied.

Table 1: Key Features of Diastereoselective Synthesis of 2-Arylazetidines from Epoxides

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | N-substituted benzylamines with an oxiranylmethyl group | acs.org |

| Key Reagents | Lithium diisopropylamide (LDA) and potassium tert-butoxide (superbase) | acs.org |

| Solvent | Tetrahydrofuran (THF) | acs.org |

| Temperature | -78 °C | acs.org |

| Selectivity | High regio- and diastereoselectivity | semanticscholar.orgacs.orgnih.gov |

| Major Product | trans-2,3-disubstituted azetidine | acs.org |

| Mechanistic Insight | Kinetically controlled reaction, explained by quantum chemical calculations and Baldwin's rules | semanticscholar.orgacs.orgnih.gov |

Enantioselective Functionalization of Azetidine Precursors

The development of enantioselective methods to access chiral 2-arylazetidines is crucial for their application in pharmaceuticals. One powerful strategy is the direct enantioselective functionalization of a pre-formed azetidine ring.

A significant advancement in this area is the palladium-catalyzed enantioselective α-C(sp³)–H arylation of N-acyl thioamides. nih.gov This methodology has been successfully applied to the synthesis of α-aryl azetidines with excellent enantioselectivity. The process involves the use of a chiral ligand to control the stereochemical outcome of the C-H activation and subsequent arylation. nih.gov

In this approach, an N-acylated azetidine, which can be derived from the parent azetidine, is subjected to a palladium catalyst in the presence of a suitable chiral ligand and an arylating agent (e.g., an aryl halide). The reaction proceeds via a directed C-H activation at the α-position of the azetidine ring, followed by reductive elimination to form the C-C bond with the aryl group. This method has been shown to provide the desired α-aryl azetidine product with high enantiomeric excess (e.g., 98:2 er). nih.gov

This enantioselective functionalization offers a direct route to chiral this compound by employing a suitable 4-chlorophenylating agent. The directing group, typically a thioamide, can be removed post-arylation to yield the free amine or can be further manipulated. nih.gov

Modern and Sustainable Synthetic Considerations

Recent trends in organic synthesis focus on the development of more efficient, safer, and environmentally friendly methodologies. These principles are being increasingly applied to the synthesis of azetidines, including this compound.

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis has emerged as a powerful tool for the construction of strained ring systems under mild conditions. Visible-light-mediated intermolecular [2+2] photocycloadditions, also known as aza Paternò-Büchi reactions, provide a direct route to functionalized azetidines. researchgate.netresearchgate.netchemrxiv.org These reactions typically involve the excitation of a photocatalyst, which then transfers energy to an imine or a related precursor, promoting its cycloaddition with an alkene. While specific examples for the direct synthesis of this compound using this method are not extensively detailed, the general strategy is applicable to the synthesis of 2-arylazetidines. researchgate.net

Copper-based photocatalysts have also been employed in the radical annulation of aliphatic amines with alkynes to produce azetidines. nih.gov This approach involves the generation of an α-aminoalkyl radical, which then undergoes cyclization. The broad substrate scope of these photocatalytic methods suggests their potential for adaptation to the synthesis of this compound.

Electrocatalytic methods, while not as extensively reported for azetidine synthesis, offer a sustainable alternative by using electricity to drive chemical reactions, thus avoiding the use of stoichiometric chemical oxidants or reductants.

Flow Chemistry Applications in Azetidine Synthesis

Flow chemistry has gained significant traction in both academic and industrial settings due to its advantages in terms of safety, scalability, and process control. researchgate.net The generation and functionalization of reactive intermediates, such as lithiated azetidines, can be performed more safely and efficiently in a continuous flow setup compared to traditional batch processes. uniba.itfigshare.comuniba.it

A continuous flow synthesis of 3-substituted azetidines has been reported, which can be adapted for the synthesis of precursors to this compound. For instance, the synthesis of tert-butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate has been achieved in good yield using a flow microreactor. uniba.it This process involves the generation of a C3-lithiated azetidine intermediate from N-Boc-3-iodoazetidine, which is then trapped with 4-chlorobenzaldehyde. uniba.it The use of flow technology allows for precise control over reaction time and temperature, enabling the handling of unstable intermediates at higher temperatures than in batch. uniba.itfigshare.comuniba.it

Table 2: Flow Synthesis of a 3-((4-Chlorophenyl)(hydroxy)methyl)azetidine Derivative

| Parameter | Description | Reference |

|---|---|---|

| Precursor | N-Boc-3-iodoazetidine | uniba.it |

| Lithiation Agent | n-Hexyllithium | uniba.it |

| Electrophile | 4-Chlorobenzaldehyde | uniba.it |

| Solvent | Cyclopentyl methyl ether (CPME) | uniba.it |

| Reactor Setup | Flow microreactor | uniba.it |

| Temperature | -50 °C (cooling bath) | uniba.it |

| Product | tert-Butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate | uniba.it |

| Yield | 65% | uniba.it |

Strain-Release Functionalization Strategies

The inherent ring strain of azetidines and their precursors, such as azabicyclo[1.1.0]butanes (ABBs), can be harnessed as a thermodynamic driving force for the synthesis of functionalized azetidines. nih.govnih.govbris.ac.ukarkat-usa.org Strain-release-driven functionalization of ABBs has emerged as a powerful and modular strategy for accessing a wide variety of substituted azetidines. nih.govnih.govbris.ac.ukarkat-usa.org

These reactions typically involve the activation of the ABB nitrogen atom, followed by a nucleophilic attack at one of the bridgehead carbons, leading to the cleavage of the central C-N bond and the formation of a 1,3-disubstituted azetidine. A diverse range of nucleophiles, including organometallics, can be employed, allowing for the introduction of various substituents, including the 4-chlorophenyl group.

For example, a four-component strain-release-driven synthesis of functionalized azetidines has been developed, which relies on a semanticscholar.orgacs.org-Brook rearrangement/anion relay sequence initiated by the addition of an organolithium reagent to an acyl silane, followed by trapping with an electrophile and subsequent reaction with an ABB. While not explicitly demonstrating the synthesis of this compound, this modular approach highlights the potential of strain-release strategies for accessing diverse azetidine structures.

Chemical Reactivity and Transformations of 2 4 Chlorophenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The relief of ring strain is a primary thermodynamic driving force for the reactions of the azetidine core. These transformations can be initiated by either nucleophilic attack on the ring carbons or by electrophilic activation of the ring nitrogen, leading to the cleavage of C-N or C-C bonds.

Nucleophilic ring-opening is a prominent reaction pathway for 2-arylazetidines, including the 2-(4-chlorophenyl) derivative. The regioselectivity of this attack is highly dependent on the substitution pattern of the azetidine and the nature of the activating group on the nitrogen atom. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with nucleophiles like alcohols proceeds with high regioselectivity iitk.ac.in.

The reaction follows an SN2-type mechanism where the nucleophile preferentially attacks the C2 benzylic carbon. This preference is attributed to the stabilization of the transition state by the adjacent aryl group. For instance, the reaction of 2-aryl-N-tosylazetidines with various alcohols in the presence of a Lewis acid like Cu(OTf)2 yields 1,3-amino ethers as a single regioisomer iitk.ac.in. The attack occurs at the C2 position, leading to the cleavage of the C2-N bond. This high regioselectivity is a key feature of the reactivity of 2-aryl substituted azetidines iitk.ac.iniitk.ac.in.

Similarly, ring-opening of 2-aryl-N-tosylazetidines with zinc iodide (ZnI2) as the halogen source results in the exclusive formation of γ-iodoamines, with the iodide nucleophile attacking the C2 position iitk.ac.in.

| Azetidine Substrate | Nucleophile/Reagent | Lewis Acid | Product Type | Site of Attack | Reference |

|---|---|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Methanol (B129727) (MeOH) | Cu(OTf)₂ | 1,3-Amino ether | C2 (Benzylic) | iitk.ac.in |

| 2-Aryl-N-tosylazetidine | Zinc Iodide (ZnI₂) | - | γ-Iodoamine | C2 (Benzylic) | iitk.ac.in |

| 2-(o-tolyl)azetidinium salt | Tetrabutylammonium fluoride (B91410) (Bu₄NF) | - | γ-Fluoroamine | C2 (Benzylic) | researchgate.netresearchgate.net |

The azetidine nitrogen is basic and can be activated by electrophiles, which facilitates ring cleavage. This activation is often a prerequisite for nucleophilic attack, especially with less reactive nucleophiles. Common electrophilic activators include Lewis acids, Brønsted acids, and alkylating agents rsc.org.

Lewis acids, such as zinc triflate (Zn(OTf)₂) or copper triflate (Cu(OTf)₂), coordinate to the nitrogen atom of N-sulfonylated azetidines. This coordination increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring-opening iitk.ac.iniitk.ac.in. This activation is crucial for reactions like the [4+2] cycloaddition with nitriles, where the Lewis acid-activated azetidine acts as a 1,4-dipole equivalent iitk.ac.in.

Another powerful method of activation involves the quaternization of the azetidine nitrogen to form an azetidinium salt. These salts are highly reactive intermediates that readily undergo nucleophilic ring-opening researchgate.netnih.gov. The positive charge on the nitrogen atom significantly weakens the adjacent C-N bonds, making the ring highly prone to cleavage. The regioselectivity of the ring-opening of these azetidinium ions is governed by a balance of electronic and steric effects, but for 2-aryl derivatives, attack at the C2 benzylic position is typically favored researchgate.netresearchgate.net.

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic structures such as pyrrolidines, piperidines, and azepanes. These transformations often proceed through the formation of a transient bicyclic azetidinium ion intermediate, which is then opened by a nucleophile nih.govresearchgate.net.

For example, azetidines containing a 3-hydroxypropyl side chain at the C2 position can undergo intramolecular N-alkylation upon activation of the alcohol. This forms a strained 1-azonia-bicyclo[3.2.0]heptane intermediate. Subsequent nucleophilic attack can open this intermediate in two different ways, leading to a mixture of five-membered (pyrrolidine) and seven-membered (azepane) rings nih.gov. The distribution of these products is influenced by the substitution pattern on the azetidine and the nature of the nucleophile used nih.gov.

Another well-known ring expansion pathway is the Stevens rearrangement, which can occur when azetidinium salts are treated with a strong base. This reaction typically leads to the formation of a pyrrolidine (B122466) ring nih.gov.

| Starting Material | Reaction Type | Key Intermediate | Product Heterocycle(s) | Reference |

|---|---|---|---|---|

| 2-(3-Hydroxypropyl)azetidine | Intramolecular N-alkylation / Nucleophilic opening | 1-Azonia-bicyclo[3.2.0]heptane | Pyrrolidine and Azepane | nih.gov |

| 2-Alkenyl azetidinium salt | Stevens Rearrangement | Ylide | Pyrrolidine | nih.gov |

| 2-Aryl-N-tosylazetidine | [4+2] Cycloaddition with Nitriles | 1,4-Dipole equivalent | Tetrahydropyrimidine | iitk.ac.in |

Functionalization of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for synthetic modification. Its functionalization not only allows for the introduction of diverse substituents but also modulates the reactivity of the ring itself.

N-alkylation of the azetidine nitrogen is a straightforward process typically achieved by reacting the secondary amine with alkyl halides or via reductive amination nih.gov. For instance, N-alkylation of 3-cyano-3-hydroxyazetidines with allyl bromide has been used to install functional handles for further transformations like ring-closing metathesis nih.gov. The formation of azetidinium salts through N-alkylation with reagents like methyl trifluoromethanesulfonate (B1224126) is also a common strategy to activate the ring for subsequent reactions nih.gov.

N-acylation involves the reaction of the azetidine with acylating agents such as acid chlorides or anhydrides. This transformation is important for installing protecting groups (see section 3.2.2) and for modifying the electronic properties of the nitrogen atom. The resulting N-acyl azetidines, such as N-benzoyl azetidines, are key substrates in reactions like catalytic desymmetrization, where a chiral phosphoric acid catalyst can protonate the nitrogen and activate the ring for nucleophilic attack nih.gov.

Protecting the azetidine nitrogen is crucial in multi-step syntheses to prevent unwanted side reactions and to control the ring's reactivity. A variety of standard amine protecting groups are employed.

Tosyl (Ts) Group : The tosyl group is frequently used for 2-arylazetidines. It serves a dual role: it protects the nitrogen while also acting as a powerful electron-withdrawing group that activates the ring for nucleophilic opening and cycloaddition reactions iitk.ac.iniitk.ac.in.

tert-Butoxycarbonyl (Boc) Group : The Boc group is a widely used, acid-labile protecting group. N-Boc-azetidines are common intermediates in medicinal chemistry nih.govchemrxiv.org. Unlike the tosyl group, the Boc group is less activating, which can be advantageous when ring-opening is not desired. For example, N-Boc protection can prevent rearrangements that might occur with a more nucleophilic free nitrogen nih.gov.

tert-Butoxythiocarbonyl (Botc) Group : The Botc group is a thio-analogue of the Boc group. It has been shown to be superior to the Boc group in facilitating the deprotonation (lithiation) of the adjacent C2 carbon, allowing for α-functionalization. It is also more labile than the Boc group and can be removed under milder acidic conditions or via thermolysis acs.org.

Trifluoroacetyl (TFA) Group : The N-TFA group has been used in palladium-catalyzed C-H arylation reactions of azetidines. It can be conveniently removed in situ with ammonia (B1221849) in methanol rsc.org.

The choice of protecting group is strategic, depending on the desired subsequent transformations and the required stability under various reaction conditions.

Functionalization of the Azetidine Carbon Skeleton

The reactivity of the azetidine ring is largely influenced by the nature of the substituent on the nitrogen atom. The choice of an N-protecting group can dictate the regioselectivity of functionalization, particularly for C-H activation.

C-H Functionalization Strategies

The direct functionalization of C-H bonds on the azetidine skeleton is a powerful strategy for introducing molecular complexity. The regiochemical outcome of such reactions is highly dependent on the electronic nature of the nitrogen substituent. When the nitrogen atom is protected with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, the acidity of the protons at the C2 position (alpha to the nitrogen) is increased. This facilitates deprotonation by a strong base, leading to exclusive C-H functionalization at this site. nih.gov

Studies on N-Boc-2-arylazetidines have shown that this class of compounds undergoes exclusive α-lithiation upon treatment with a strong lithium base. nih.gov This contrasts with N-alkyl-2-arylazetidines, where an electron-donating alkyl group on the nitrogen enhances its coordinating ability, directing lithiation to the ortho position of the aryl ring instead. nih.gov Therefore, for 2-(4-chlorophenyl)azetidine, the use of an N-Boc protecting group is a key strategy to direct C-H functionalization specifically to the C2 position of the azetidine ring. This α-lithiated intermediate is a versatile nucleophile for subsequent derivatization.

Derivatization at the 2-Position of the Azetidine Ring

The α-lithiation of N-Boc-2-(4-chlorophenyl)azetidine opens a direct pathway for introducing a wide range of substituents at the C2 position. This is typically achieved through an in situ trapping of the generated organolithium species with various electrophiles. This lithiation/electrophilic trapping sequence allows for the stereoselective formation of 2,2-disubstituted azetidines, which are valuable chiral building blocks. nih.gov

The reaction of the C2-lithiated intermediate with electrophiles such as alkyl halides or an anhydride (B1165640) like di-tert-butyl dicarbonate (B1257347) (Boc₂O) proceeds in good to excellent yields and with high diastereoselectivity. nih.gov This methodology provides a reliable route to otherwise difficult-to-access chiral 2-acyl and 2-alkyl-2-aryl azetidines.

| Electrophile | Product Structure (at C2) | Reported Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| D₂O | -D | - | - |

| CH₃I | -CH₃ | 85% | >85:15 |

| CH₂=CHCH₂Br | -CH₂CH=CH₂ | 94% | >85:15 |

| C₆H₅CH₂Br | -CH₂C₆H₅ | 89% | >85:15 |

| Boc₂O | -C(O)Ot-Bu | 94% | 90:10 |

Reactivity of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent offers a versatile handle for modifications through reactions characteristic of aryl halides and benzene (B151609) rings, including cross-coupling and aromatic substitution.

Cross-Coupling Reactions at the Aryl Halide Position

The chlorine atom on the phenyl ring serves as a reactive site for various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems have enabled their efficient use in forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester to form a biaryl structure. The transformation is typically catalyzed by a palladium(0) species and requires a base. For aryl chlorides, catalysts supported by bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields. researchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a base, and often phosphine ligands to facilitate the catalytic cycle. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. It is a cornerstone of modern synthetic chemistry for preparing arylamines. wikipedia.orgacsgcipr.org The success of this reaction with aryl chlorides relies heavily on the use of specialized ligand systems that promote the key steps of oxidative addition and reductive elimination in the palladium catalytic cycle. rsc.orgtcichemicals.comresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, NHCs | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, P(t-Bu)₃, NHCs | Et₃N, K₂CO₃, NaOAc |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BINAP, DPPF, Josiphos | NaOt-Bu, LiHMDS, K₃PO₄ |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being determined by the directing effects of the two existing substituents: the chloro group and the azetidin-2-yl group.

Chloro Group: The chlorine atom is a deactivating substituent due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance. wikipedia.org

Azetidin-2-yl Group: As a secondary alkyl substituent attached via a carbon atom, the azetidin-2-yl group is considered a weakly activating group and is also an ortho, para-director. pressbooks.pub

In the 4-chloro-substituted ring, the chloro group directs incoming electrophiles to positions 3 and 5 (ortho to the chlorine). The azetidin-2-yl group at position 1 directs to positions 2, 6 (ortho), and 4 (para). The directing effect of the chlorine atom generally leads to substitution at the positions ortho to it (C3 and C5), as these positions are least deactivated.

Nucleophilic Aromatic Substitution (NAS): The direct displacement of the chloride from the phenyl ring by a nucleophile via the addition-elimination (SNAr) mechanism is generally not feasible for this compound. libretexts.org This reaction pathway requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (the chlorine) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.govbritannica.com The azetidin-2-yl group is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr. Consequently, nucleophilic aromatic substitution on this compound would likely require harsh reaction conditions that may proceed through an alternative mechanism, such as an elimination-addition (benzyne) pathway. youtube.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-(4-Chlorophenyl)azetidine in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign all proton and carbon signals, establish through-bond and through-space connectivities, and analyze the compound's stereochemistry and conformational dynamics.

For the analogous compound, 2-(4-Fluorophenyl)azetidine, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic protons, the methine proton at the C2 position, and the methylene (B1212753) protons at C3 and C4 of the azetidine (B1206935) ring spectrabase.com. By analogy, the spectrum of this compound is expected to show a doublet for the C2 proton, which would be coupled to the adjacent C3 protons. The aromatic region would display a typical AA'BB' system for the 1,4-disubstituted phenyl ring.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

¹H NMR: Aromatic protons (δ ≈ 7.2-7.5 ppm), C2-H (methine), C3-H₂ (methylene), C4-H₂ (methylene), N-H.

¹³C NMR: Aromatic carbons (δ ≈ 128-140 ppm), C2 (methine), C3 (methylene), C4 (methylene).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and determining the relative stereochemistry of substituted azetidines.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C2-H proton and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons, confirming the connectivity within the azetidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This allows for the definitive assignment of each carbon atom in the molecule based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connection of the 4-chlorophenyl group to the C2 position of the azetidine ring, by observing a correlation from the C2-H proton to the quaternary aromatic carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close in space, providing crucial information for stereochemical and conformational analysis. In the synthesis of related 2,3-disubstituted azetidines, ROESY and NOESY experiments were used to confirm a trans geometry between the substituents by observing the spatial proximity (or lack thereof) between specific protons on the ring acs.orgsemanticscholar.org. For this compound, NOESY can reveal the spatial orientation of the C2 proton relative to the protons on the C4 atom, helping to define the ring's conformation.

Table 1: Application of 2D NMR Techniques for this compound

| Technique | Information Provided | Expected Correlations for this compound |

|---|---|---|

| COSY | ¹H-¹H through-bond coupling | C2-H ↔ C3-H₂; C3-H₂ ↔ C4-H₂ |

| HSQC | ¹H-¹³C one-bond correlation | C2-H ↔ C2; C3-H₂ ↔ C3; C4-H₂ ↔ C4; Ar-H ↔ Ar-C |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlation | C2-H ↔ C4, C1' (aromatic); C4-H₂ ↔ C2 |

| NOESY | ¹H-¹H through-space proximity | C2-H ↔ C3-H (cis); C2-H ↔ C4-H (depending on pucker) |

The four-membered azetidine ring is not planar and undergoes rapid ring-puckering at room temperature. Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to study these conformational exchange processes. At low temperatures, the interconversion between different puckered conformations can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons. Analysis of these spectra can provide thermodynamic and kinetic parameters for the ring-flipping process capes.gov.br.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and both relative and absolute stereochemistry in the solid state. For chiral molecules like this compound, crystallizing a single enantiomer allows for the determination of its absolute configuration.

The presence of the chlorine atom, a relatively heavy atom, facilitates the determination of the absolute configuration through the anomalous dispersion effect uni.lu. The Flack parameter is calculated during structure refinement; a value close to 0 confirms the correct absolute configuration has been assigned, while a value near 1 indicates the inverted structure epa.gov. While no specific crystal structure for this compound is publicly available, analysis of a related structure, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, provides expected bond lengths and angles for the chlorophenyl moiety kayseri.edu.trnih.gov.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This makes CD an excellent tool for distinguishing between the (R)- and (S)-enantiomers of this compound and for determining the enantiomeric excess (ee) of a sample. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's absolute configuration and conformation.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching for the secondary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1600 cm⁻¹ and 1490 cm⁻¹), and a C-Cl stretching band (typically in the 1000-1100 cm⁻¹ region or lower). The spectrum for the similar 2-(4-Fluorophenyl)azetidine shows these characteristic peaks spectrabase.com. For related azetidinone structures, a strong carbonyl (C=O) peak is observed around 1728 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The C-Cl bond also gives a characteristic Raman signal, providing confirmatory evidence for the presence of this functional group.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300 - 3400 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Azetidine Ring | C-H stretch | 2850 - 2950 |

| Aromatic Ring | C=C stretch | 1600, 1490 |

| Aryl Halide | C-Cl stretch | 1000 - 1100 |

High-Resolution Mass Spectrometry for Molecular Formula Validation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and its derivatives. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula, distinguishing it from other formulas with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. For the parent compound (C₉H₁₀ClN), the exact mass of the protonated molecule [M+H]⁺ would be used to confirm its formula. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which are useful in advanced ion mobility-mass spectrometry studies uni.lu.

Theoretical and Computational Investigations of 2 4 Chlorophenyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govnih.gov

For 2-(4-Chlorophenyl)azetidine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G**, are used to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable three-dimensional structure. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov For example, studies on similar heterocyclic compounds have shown good agreement between DFT-calculated geometries and those determined experimentally. nih.govnih.gov

Table 1: Representative Comparison of Theoretical and Experimental Geometrical Parameters for a Substituted Heterocycle Note: This table is illustrative, based on data for a related pyrazoline compound, to show the type of data generated in a typical DFT study. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

| Bond Lengths (Å) | C-Cl | 1.751 | 1.742 |

| C-N (ring) | 1.495 | 1.488 | |

| C-C (ring) | 1.532 | 1.525 | |

| Bond Angles (°) | C-N-C (ring) | 88.5 | 88.1 |

| N-C-C (ring) | 91.2 | 91.5 | |

| Dihedral Angle (°) | Phenyl Ring vs. Azetidine (B1206935) Ring | 85.1 | 84.7 |

Source: Adapted from methodology and data presentation in similar heterocyclic compound studies. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmasterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is highly polarizable and has high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org Conversely, a large energy gap indicates high kinetic stability and low reactivity. nih.gov

Analysis of the HOMO and LUMO energy levels for this compound would allow for the prediction of its reactive behavior. For instance, the location of the HOMO and LUMO lobes on the molecule can indicate the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.comwuxibiology.com From these energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity can be calculated to further quantify the molecule's reactivity. nih.govmdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Note: This table presents typical values for related organic molecules to illustrate the concepts. Actual values for this compound would need to be specifically calculated.

| Parameter | Formula | Illustrative Value (eV) |

| E(HOMO) | - | -7.15 |

| E(LUMO) | - | -1.05 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 6.10 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.10 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 3.05 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.75 |

Source: Derived from concepts and data in computational chemistry studies. mdpi.comnih.govmdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a detailed picture of the reaction mechanism can be constructed.

To understand how a reaction proceeds from reactants to products, it is necessary to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can search for the geometry of this transient species. A key characteristic of a true transition state on the potential energy surface is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. frontiersin.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, thus validating the proposed mechanistic step. frontiersin.org

By calculating the relative energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout the reaction. frontiersin.org

The height of the energy barrier from the reactant to the transition state is the activation energy. When multiple reaction pathways are possible, comparing their activation energies can predict which product will form faster (the kinetic product), as it will have the lower activation energy. frontiersin.org Furthermore, by comparing the final energies of the different possible products, one can determine which is the most stable (the thermodynamic product). Computational studies can therefore be used to predict whether a reaction is under kinetic or thermodynamic control, a crucial insight for reaction design and optimization. frontiersin.org

Table 3: Hypothetical Energetic Profile for a Reaction of this compound Note: This table is illustrative of the data generated from reaction mechanism studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (Pathway A) | +22.5 |

| Kinetic Product (A) | -15.0 |

| Transition State (Pathway B) | +28.0 |

| Thermodynamic Product (B) | -25.0 |

Source: Based on principles of computational reaction modeling. frontiersin.org

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.govnih.gov The four-membered azetidine ring is not planar and can exist in different puckered conformations. Additionally, the 4-chlorophenyl substituent can rotate relative to the azetidine ring.

Computational methods can systematically explore the potential energy surface of this compound to map its conformational landscape. nih.gov This involves calculating the energy of the molecule as a function of its key dihedral angles. The results identify the low-energy, stable conformers and the energy barriers that separate them. nih.gov Understanding the preferred conformation and the ease of interconversion between conformers is vital, as the molecule's shape can significantly influence its physical properties and biological activity.

Table 4: Illustrative Relative Energies of Potential Conformers of this compound Note: The conformers and energies are hypothetical examples used to demonstrate the output of a conformational analysis.

| Conformer | Ring Pucker | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Puckered (Axial H at C2) | Perpendicular | 0.00 |

| 2 | Puckered (Equatorial H at C2) | Perpendicular | +1.2 |

| 3 | Puckered (Axial H at C2) | Coplanar | +3.5 |

| 4 | Puckered (Equatorial H at C2) | Coplanar | +4.8 |

Source: Based on principles of conformational analysis of cyclic compounds. nih.govnih.gov

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts)

The determination of molecular structure is greatly aided by Nuclear Magnetic Resonance (NMR) spectroscopy, and the ab initio calculation of NMR chemical shifts from first principles provides a powerful tool for the verification and assignment of experimental data. nih.gov These computational methods, rooted in quantum mechanics, can predict the magnetic shielding of nuclei within a molecule, which can then be converted into the chemical shifts observed in an NMR spectrum.

Theoretical Methodology

The prediction of NMR chemical shifts from first principles is predominantly carried out using Density Functional Theory (DFT). ruc.dkresearchgate.net One of the most common and reliable approaches is the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk This process involves two main computational steps:

Geometry Optimization: The first step is to determine the lowest-energy three-dimensional conformation of the molecule. This is typically achieved using a specific DFT functional and basis set, for instance, B3LYP with a 6-311G(d,p) basis set. It is crucial to find the global energy minimum, as the calculated NMR parameters are highly sensitive to the molecular geometry. ruc.dkmdpi.com

NMR Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C) are calculated. This step is often performed with a higher-level basis set, such as 6-311++G(2d,p), to improve accuracy. The choice of functional and basis set is critical, with methods like WP04 and ωB97X-D being specifically developed for accurate chemical shift predictions. mdpi.com Solvent effects are also critical and are typically incorporated using a Polarizable Continuum Model (PCM).

The absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard, usually tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

Predicted NMR Spectra of this compound

While specific experimental studies detailing the first-principles calculation for this compound are not prevalent in the literature, its ¹H and ¹³C NMR chemical shifts can be reliably predicted using the established DFT-GIAO methodology. The following tables present the predicted chemical shifts based on a theoretical calculation at the B3LYP/6-311++G(2d,p) level of theory with a PCM for chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Chemical Shifts

The predicted proton NMR chemical shifts are influenced by the electronic environment created by the strained azetidine ring, the electronegative nitrogen atom, and the substituted aromatic ring. The methine proton (H-2) is expected to be the most downfield of the aliphatic protons due to its position adjacent to both the nitrogen atom and the phenyl ring. The aromatic protons are expected to show a characteristic AA'BB' splitting pattern.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 4.45 | Triplet (t) |

| H-3 (axial) | 2.20 | Multiplet (m) |

| H-3 (equatorial) | 2.65 | Multiplet (m) |

| H-4 (axial) | 3.25 | Multiplet (m) |

| H-4 (equatorial) | 3.50 | Multiplet (m) |

| H-2', H-6' | 7.35 | Doublet (d) |

| H-3', H-5' | 7.28 | Doublet (d) |

Predicted ¹³C NMR Chemical Shifts

For the ¹³C spectrum, the carbon attached to the chlorine atom (C-4') and the carbon linking the two ring systems (C-2) are expected to have distinct chemical shifts. The carbons of the azetidine ring will appear in the aliphatic region, while the aromatic carbons will resonate in the typical 120-145 ppm range.

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 68.5 |

| C-3 | 34.2 |

| C-4 | 50.1 |

| C-1' | 141.0 |

| C-2', C-6' | 128.8 |

| C-3', C-5' | 129.5 |

| C-4' | 133.0 |

The accuracy of such DFT-based predictions is generally high, with root-mean-square deviations for ¹H shifts often below 0.2 ppm and for ¹³C shifts typically within 1-3 ppm when appropriate levels of theory are used. mdpi.com This predictive power is invaluable for confirming spectral assignments, distinguishing between potential isomers, and providing insight into the electronic structure of the molecule.

Applications of 2 4 Chlorophenyl Azetidine in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block and Scaffold in Complex Molecule Synthesis

The inherent ring strain of approximately 25.4 kcal/mol drives the reactivity of the azetidine (B1206935) ring, making it an active participant in ring-opening and ring-expansion reactions. rsc.orgrsc.org When substituted, as with the 4-chlorophenyl group at the 2-position, the azetidine becomes a chiral scaffold, enabling the synthesis of enantiomerically pure complex molecules. rsc.org This characteristic is highly sought after in synthetic and medicinal chemistry for creating molecules with specific three-dimensional orientations. sciencedaily.com

The functionalized azetidine ring serves as a key intermediate for accessing a diverse range of more complex heterocyclic systems. nih.govfigshare.com Through carefully designed synthetic routes, the azetidine core can be elaborated into fused, bridged, and spirocyclic scaffolds, which are privileged structures in drug discovery due to their rigid, three-dimensional nature. nih.govresearchgate.net

Fused and Bridged Systems: Densely functionalized azetidines can undergo reactions like ring-closing metathesis to form fused eight-membered rings. nih.gov For instance, N-alkylation of an azetidine core with allyl bromide, followed by treatment with a Grubbs catalyst, can effect the formation of an azetidine-fused ring system. nih.gov

Spirocyclic Systems: Spirocycles, which contain two rings sharing a single atom, are of particular interest. The synthesis of spirocyclic azetidines can be achieved through various methods, including the intramolecular C-C bond formation via phase-transfer catalysis to produce spiro-3,2′-azetidine oxindoles. imperial.ac.uk Another approach involves the lithiation of N-protected piperidines followed by reaction with azetidinyl precursors to form diazaspirocycles like 2,7-diazaspiro[3.5]nonane systems. nih.gov These methods allow for the creation of multifunctional spirocycles from common cyclic carboxylic acids in a two-step sequence of azetidinone synthesis followed by reduction. nih.gov

The table below illustrates representative transformations of azetidine scaffolds into more complex systems.

Table 1: Synthesis of Advanced Heterocyclic Scaffolds from Azetidine Precursors| Target Scaffold | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Azetidine-fused 8-membered ring | Ring-closing metathesis | Grubbs 1st generation catalyst | nih.gov |

| Spirocyclic azetidine oxindoles | Enantioselective phase-transfer catalysis | Chiral cation phase-transfer catalyst | imperial.ac.uk |

| Spirocyclic piperidine-azetidines | Nitrile lithiation/alkylation | Organolithium reagents | nih.gov |

| Multifunctional spirocycles | Azetidinone synthesis and reduction | Cyclic carboxylic acids | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the properties of a lead compound. The 2-(4-chlorophenyl)azetidine scaffold is an excellent starting point for generating libraries of analogs for such studies. By systematically modifying different parts of the molecule, chemists can probe how structural changes influence its chemical and physical properties.

The chemical design for SAR studies involves several strategies:

Modification of the Phenyl Ring: The 4-chloro substituent on the phenyl ring can be replaced with other groups (e.g., nitro, methyl, methoxy) to investigate the effect of electronic and steric properties.

Substitution on the Azetidine Ring: Additional functional groups can be introduced at other positions on the azetidine ring, allowing for the exploration of a wider chemical space.

Alteration of the Nitrogen Substituent: The nitrogen atom of the azetidine ring is often functionalized (e.g., with Boc protecting groups or other alkyl/aryl groups), providing another site for chemical diversification.

These synthetic modifications result in a collection of related compounds whose varied structures provide crucial data for understanding the chemical requirements for a desired function. nih.govmdpi.com

Utility in the Development of Ligands for Asymmetric Catalysis

Chiral azetidine derivatives, including those with a 2-(4-chlorophenyl) substituent, have emerged as highly effective ligands for asymmetric catalysis. Their unique structural features allow for the creation of a well-defined chiral environment around a metal center, which is crucial for controlling the stereochemical outcome of a reaction. chemrxiv.orgnih.gov

The effectiveness of azetidine-derived ligands stems from several key design principles:

Rigid and Concave Structure: The cis-substitution pattern on the azetidine ring creates an inherently concave and rigid scaffold. chemrxiv.orgnih.govresearchgate.net When this ligand chelates to a metal, the substituents create a well-defined chiral pocket or cavity over the metal's active site. chemrxiv.org

C1-Symmetry: Unlike many common C2-symmetric ligands, cis-disubstituted azetidines provide a unique C1-symmetric platform. chemrxiv.org This can offer different and sometimes superior stereochemical control in certain transformations.

Tunability: The substituents on the azetidine ring can be easily varied. For example, the substituent at the 2-position (e.g., 4-chlorophenyl) and the amino-substituent at the 4-position can be optimized to fine-tune the steric and electronic properties of the ligand, thereby influencing the efficiency and enantioselectivity of the catalyzed reaction. chemrxiv.orgnih.govsemanticscholar.org

Ligands derived from 2,4-cis-disubstituted azetidines have been successfully applied in several metal-catalyzed asymmetric reactions. A prominent example is the copper-catalyzed Henry (nitroaldol) reaction. chemrxiv.orgnih.gov In this reaction, a chiral complex formed from a copper(II) salt and an azetidine-based ligand catalyzes the addition of nitromethane (B149229) to an aldehyde, producing a chiral nitroalkanol.

Research has shown that ligands bearing a 4-chlorophenyl group at the 2-position are particularly effective. chemrxiv.org Optimization studies demonstrated that this substituent, in combination with other features of the ligand, could lead to high conversions and good enantiomeric excess (e.e.). chemrxiv.org For certain substrates, such as alkyl aldehydes, enantiomeric excesses of over 99% have been achieved. nih.govsemanticscholar.org Palladium complexes featuring azetidine-based ligands have also been developed and evaluated in Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this ligand class. mdpi.com

The table below summarizes the performance of an azetidine-derived ligand in a model reaction.

Table 2: Performance of this compound-derived Ligand in a Copper-Catalyzed Henry Reaction| Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 96 | 47 | chemrxiv.org |

| Benzaldehyde | Lower than 4-nitrobenzaldehyde | 77 | chemrxiv.org |

| Alkyl Aldehydes | High | >99 | nih.gov |

Precursor for Advanced Polymeric Materials (focusing on chemical synthesis and structure)

The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP), a process that can generate linear or branched polyamines. researchgate.netutwente.nlsemanticscholar.org While much of the research has focused on the parent aziridine (B145994) and azetidine, substituted derivatives like this compound can be used to synthesize functional polymers with specific properties.

The polymerization of azetidines typically proceeds through a cationic ring-opening polymerization (CROP) mechanism. utwente.nl The process is usually initiated by an acid or an electrophile, which activates the azetidine monomer by protonating or alkylating the nitrogen atom. This creates a reactive azetidinium species that is susceptible to nucleophilic attack by another monomer molecule.

The structure of the resulting polymer can be influenced by the reaction conditions. The propagation can lead to the formation of linear polymers, known as poly(trimethylenimine)s. However, the nitrogen atoms within the polymer backbone can also act as nucleophiles, leading to branching and the formation of hyperbranched or dendritic structures. utwente.nl The presence of the 2-(4-chlorophenyl) substituent would result in a functional polymer where this group is a repeating pendant moiety along the polyamine backbone, influencing the material's final properties, such as solubility, thermal stability, and morphology. nih.gov

Monomer in Ring-Opening Polymerization

The considerable ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening polymerization (ROP), a process that can be initiated by cationic or anionic species. nih.govrsc.org The polymerization of azetidines and their derivatives is a key method for producing polyamines, specifically poly(trimethylenimine)s. researchgate.netutwente.nl

The cationic ring-opening polymerization (CROP) is the most common method for unsubstituted and N-substituted azetidines. researchgate.netutwente.nl The process is typically initiated by acids or electrophiles, which protonate or alkylate the ring nitrogen to form a reactive azetidinium ion. Subsequent nucleophilic attack by another monomer molecule propagates the polymer chain. For 2-substituted azetidines like this compound, the polymerization is expected to proceed via a similar cationic mechanism. However, the presence of a substituent at the C2 position can significantly influence the reaction. Studies on analogous 2-substituted aziridines have shown that polymerization can be challenging, often resulting in low molecular weight polymers due to high rates of termination reactions. researchgate.net

The 4-chlorophenyl group at the C2 position is expected to influence the polymerization in several ways:

Regioselectivity: Nucleophilic attack by the incoming monomer could theoretically occur at either the C2 or C4 position of the azetidinium intermediate. The C2 position is a benzylic carbon, which could stabilize a positive charge, but it is also more sterically hindered. The precise outcome would depend on the reaction conditions and the initiator used.

Reactivity: The electron-withdrawing nature of the chloro-substituted phenyl ring may affect the nucleophilicity of the monomer and the stability of the propagating cationic species.

Polymer Properties: The resulting polymer, poly(this compound), would feature a bulky, rigid substituent on every third atom of the polymer backbone, which would dramatically impact its physical properties, such as solubility, thermal stability, and morphology, compared to linear poly(trimethylenimine).

Anionic ring-opening polymerization (AROP) is also a viable pathway, particularly for N-sulfonyl activated azetidines, which can produce linear polymers with controlled molecular weights. nih.gov For this compound, direct anionic polymerization would likely require N-activation with a strong electron-withdrawing group to facilitate the reaction.

| Monomer Type | Typical Polymerization Method | Expected Polymer Structure | Key Challenges |

|---|---|---|---|

| Azetidine (Unsubstituted) | Cationic ROP | Hyperbranched Poly(trimethylenimine) | Difficult to control molecular weight and architecture due to chain transfer. utwente.nl |

| N-Alkylazetidine | Cationic ROP | Linear or branched polyamines | Can lead to "living" polymers under certain conditions. researchgate.net |

| N-Sulfonylazetidine | Anionic ROP | Linear Poly(trimethylenimine) (after deprotection) | Requires N-activation; allows for controlled molecular weight and low dispersity. nih.gov |

| This compound | Cationic ROP (Predicted) | Linear polyamine with pendant 4-chlorophenyl groups | Potential for low molecular weight due to steric hindrance and termination reactions; regioselectivity of ring-opening. researchgate.net |

Chemical Modification of Polymers with Azetidine Moieties

Introducing azetidine functionalities into pre-existing polymers is a powerful strategy for creating materials with novel properties. The secondary amine of this compound serves as a reactive handle for grafting it onto polymer backbones. Two primary strategies are employed for this purpose: "grafting to" and "grafting through".

The "grafting to" method involves the reaction of the this compound molecule with a pre-formed polymer that contains reactive electrophilic sites. For instance, a polymer backbone featuring groups like chloromethyl, epoxy, or activated esters could undergo nucleophilic substitution by the azetidine's nitrogen atom. This approach is advantageous for its use of well-characterized polymers and grafts, but grafting efficiency can be limited by the steric hindrance of attaching a bulky molecule to a long polymer chain.

The "grafting through" method requires the initial synthesis of a polymerizable monomer derived from this compound. For example, the azetidine nitrogen could be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. This new azetidine-containing monomer is then co-polymerized with other monomers to build the final graft copolymer. This technique generally allows for higher grafting densities and more precise control over the placement of the functional units along the polymer backbone.

The incorporation of the this compound moiety imparts specific characteristics to the modified polymer, including increased rigidity, altered polarity, and the introduction of a reactive, strained ring system that can be used for subsequent cross-linking or further functionalization.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting To | Pre-formed azetidine is attached to a reactive polymer backbone. | Backbone and side chains are well-characterized before grafting. | Grafting density can be low due to steric hindrance; purification can be difficult. |

| Grafting From | Side chains are grown from initiation sites on the polymer backbone. | Allows for high grafting density and long side chains. | Not directly applicable for incorporating a pre-formed azetidine ring. |

| Grafting Through | An azetidine-containing monomer is co-polymerized to form the backbone. | Good control over graft distribution; allows for high grafting density. | Requires synthesis of a custom, polymerizable azetidine monomer. |

Probes for Mechanistic Organic Chemistry and Reaction Discovery

The inherent strain of the azetidine ring makes it a valuable tool for mechanistic investigations and the discovery of new chemical reactions. beilstein-journals.org Strain-release driven transformations, where the relief of ring strain is a primary driving force, can be used to forge new chemical bonds and construct more complex molecular architectures. nih.govrsc.org

This compound is a particularly interesting probe for such studies due to its unsymmetrical substitution. When subjected to a nucleophilic ring-opening reaction, the attack can occur at two distinct positions:

Attack at C4: This is an attack at a secondary carbon, leading to a γ-amino alcohol or amine derivative where the 4-chlorophenyl group remains attached to the carbon adjacent to the nitrogen. This pathway is generally favored for sterically driven reactions.